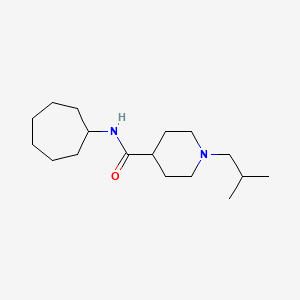
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring substituted with a cycloheptyl group and a 2-methylpropyl group, making it a unique structure among piperidine derivatives.
Méthodes De Préparation
The synthesis of N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide involves several steps:
Cyclization: The piperidine ring is formed through cyclization reactions.
Substitution: The cycloheptyl and 2-methylpropyl groups are introduced via substitution reactions.
Amidation: The carboxamide group is introduced through amidation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH adjustments. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with the central nervous system and other biological systems .
Comparaison Avec Des Composés Similaires
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
N-cycloheptyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide: Similar in structure but with different substituents, leading to variations in biological activity and chemical properties.
Piperidine: The parent compound, which is simpler in structure and widely used in various chemical syntheses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6577-66-8 |
|---|---|
Formule moléculaire |
C17H32N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H32N2O/c1-14(2)13-19-11-9-15(10-12-19)17(20)18-16-7-5-3-4-6-8-16/h14-16H,3-13H2,1-2H3,(H,18,20) |
Clé InChI |
XCMADILOXAPSGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCC(CC1)C(=O)NC2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















